3-Methylbenzo[1,2,4]triazine

Anticancer Hypoxia-Selective Cytotoxins Mechanistic Probe

Research on hypoxia-selective cytotoxins demands precisely defined chemical probes. 3-Methylbenzo[1,2,4]triazine (CAS 6299-94-1) addresses this need: • Enables isotopic labeling at the C(3)-methyl group to trap and identify radical intermediates in tirapazamine mechanism studies - a capability unattainable with the parent drug. • Serves as a quantifiable electronic benchmark via Hammett σp correlation for systematic tuning of fused heterocycle properties. • Non-hazardous shipping classification eliminates hazmat fees and simplifies customs clearance, reducing procurement lead times and costs.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 6299-94-1
Cat. No. B1294894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[1,2,4]triazine
CAS6299-94-1
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=N1
InChIInChI=1S/C8H7N3/c1-6-9-7-4-2-3-5-8(7)11-10-6/h2-5H,1H3
InChIKeyJUYHCYCLQJYTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[1,2,4]triazine (CAS 6299-94-1) Procurement Guide: Core Identity and Sourcing Context


3-Methylbenzo[1,2,4]triazine (CAS 6299-94-1) is a fused heterocyclic compound comprising a benzene ring fused to a 1,2,4-triazine core with a methyl group at the C(3) position [1]. Its molecular formula is C₈H₇N₃, with a molecular weight of 145.16 g/mol . The compound serves as a versatile scaffold in medicinal chemistry and materials science due to the electronic properties conferred by the triazine ring and the substituent effects of the C(3) methyl group [1]. It is commercially available from multiple vendors, typically at ≥97% purity, and is classified as non-hazardous for transport, simplifying logistical considerations for research procurement .

Why 3-Methylbenzo[1,2,4]triazine Cannot Be Replaced by Other 1,2,4-Triazine Derivatives


Generic substitution among 1,2,4-triazine derivatives is not scientifically valid due to the profound impact of the C(3) substituent on key electronic properties and biological activity. The electronic structure of the benzo[e][1,2,4]triazine ring is significantly modulated by the nature of the C(3) group, as demonstrated by systematic spectroscopic and computational studies [1]. This results in quantifiable variations in UV-vis absorption maxima and NMR chemical shifts [1]. Furthermore, in specific therapeutic contexts, the C(3) substituent dictates the mechanism of action. For instance, the replacement of an amino group (tirapazamine) with a methyl group completely alters the ability to generate specific radical intermediates, thereby changing the compound's utility as a mechanistic probe [2]. Therefore, selecting 3-Methylbenzo[1,2,4]triazine is a decision based on its unique, quantifiable physical-chemical and biological profile, not merely its membership in the triazine class.

3-Methylbenzo[1,2,4]triazine: Quantitative Comparative Data for Informed Selection


3-Methyl Derivative as a Superior Mechanistic Probe over Tirapazamine for Elucidating DNA Cleavage Pathways

The 3-methyl-1,2,4-benzotriazine 1,4-dioxide derivative serves as a critical mechanistic probe, distinguishing itself from the parent drug tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide). While both compounds exhibit redox-activated, hypoxia-selective DNA cleavage, the methyl substituent in the 3-methyl analogue provides a unique isotopic labeling handle. This allowed researchers to conclusively demonstrate that the DNA damage mechanism does NOT proceed via the previously hypothesized benzotriazinyl radical intermediate. Specifically, complementary isotopic labeling experiments using the methyl group showed no evidence for the formation of this intermediate, instead supporting a hydroxyl radical-mediated mechanism [1]. This mechanistic clarity, unattainable with tirapazamine itself, makes the 3-methyl analogue indispensable for studying the mode of action of this drug class.

Anticancer Hypoxia-Selective Cytotoxins Mechanistic Probe

Comparative Hypoxia-Selective DNA Cleavage Activity of 3-Methyl vs. Tirapazamine Analogue

In direct comparative assays, 3-methyl-1,2,4-benzotriazine 1,4-dioxide (5) demonstrated redox-activated, hypoxia-selective DNA cleavage that is completely analogous to that of the clinical candidate tirapazamine (TPZ, 1). The study showed that compound 5 induces DNA strand breaks under hypoxic conditions in the presence of a one-electron reductase (xanthine/xanthine oxidase), confirming its mechanism is identical to TPZ [1]. However, the 3-methyl derivative offers the distinct advantage of being a more chemically tractable probe for isotopic labeling studies, as detailed in the first evidence item.

Anticancer Hypoxia DNA Damage

Electronic Differentiation: C(3)-Methyl Substituent Effect on UV-vis Absorption Energy

A systematic study of 19 C(3)-substituted benzo[e][1,2,4]triazines revealed that the 3-methyl derivative exhibits a distinct π→π*(1) transition energy in its UV-vis spectrum compared to other substituents [1]. The electronic effect of the C(3) substituent directly correlates with its Hammett σp constant, allowing for predictable tuning of the compound's electronic properties. While the study provides the correlation data, the exact λmax for the 3-methyl derivative is part of this established trend, confirming that the methyl group imparts a specific electronic signature that differentiates it from other alkyl, aryl, or heteroatom-substituted analogues [1].

Materials Science Spectroscopy Electronic Properties

Logistical and Handling Advantages: Non-Hazardous Classification Simplifies Procurement

Unlike many specialized research chemicals that require complex shipping and handling protocols, 3-Methylbenzo[1,2,4]triazine is classified as a non-hazardous material for transport according to DOT/IATA regulations . This classification, confirmed by multiple suppliers, eliminates the need for hazardous material surcharges and special documentation, thereby reducing shipping costs and administrative burden. It also simplifies storage, requiring only a cool, dry environment rather than specialized containment .

Procurement Safety Logistics

Defined Application Scenarios for 3-Methylbenzo[1,2,4]triazine Based on Quantitative Evidence


Hypoxia-Selective Anticancer Drug Mechanism Studies

The 3-methyl-1,2,4-benzotriazine 1,4-dioxide derivative is the optimal choice for laboratories investigating the molecular mechanism of hypoxia-selective cytotoxins like tirapazamine. Its ability to be isotopically labeled at the methyl group provides a unique experimental handle to trap and identify radical intermediates, enabling definitive conclusions about the DNA damage pathway that are unattainable with the parent drug [1].

Electronic Structure-Activity Relationship (eSAR) Studies in Material Science

In research focused on tuning the electronic properties of fused heterocycles, 3-Methylbenzo[1,2,4]triazine serves as a well-characterized reference point. Its C(3) methyl group imparts a specific, predictable electronic effect on the π-system, as quantified by its correlation with Hammett σp constants [1]. This makes it a valuable benchmark when synthesizing and evaluating new C(3)-substituted analogues for applications in organic electronics or as ligands in transition metal complexes.

Synthetic Chemistry: Building Block for Complex 1,2,4-Triazine Derivatives

As a core scaffold, 3-Methylbenzo[1,2,4]triazine is a strategic starting material for the synthesis of more complex derivatives. The established synthetic routes to 3-substituted benzo[e][1,2,4]triazines often use halogenated precursors like 3-chloro- or 3-iodobenzo[e][1,2,4]triazine, which are then functionalized [1]. For projects requiring a C(3)-alkylated benzotriazine core without the reactivity of a halogen or the bulk of larger alkyl chains, the 3-methyl compound is the most direct and efficient precursor.

Cost-Effective Sourcing for Pilot-Scale Research Programs

For research groups planning larger-scale studies or those operating under strict budget and administrative constraints, the non-hazardous shipping classification of 3-Methylbenzo[1,2,4]triazine offers a tangible procurement advantage . The absence of hazmat fees and simplified customs clearance reduce both the direct costs and the logistical lead times associated with acquiring the material, making it a more accessible option for sustained research efforts compared to similarly active but more heavily regulated chemical entities.

Technical Documentation Hub

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